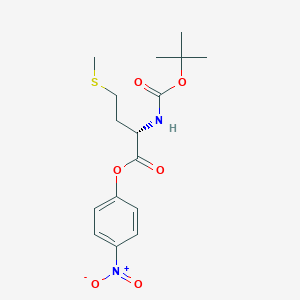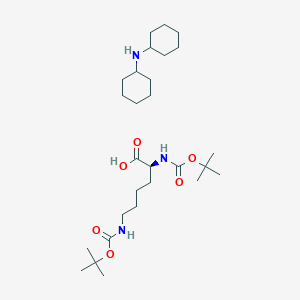
Boc-Cys(tBu)-OH
Vue d'ensemble
Description
Boc-Cys(tBu)-OH, also known as tert-butoxycarbonyl-L-cysteine tert-butyl ester, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. The Boc (tert-butoxycarbonyl) group protects the amino group, while the tert-butyl group protects the thiol group, preventing unwanted reactions during peptide synthesis.
Applications De Recherche Scientifique
Boc-Cys(tBu)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of functional groups.
Protein Engineering: Facilitates the modification of proteins by enabling site-specific incorporation of cysteine residues.
Drug Discovery: Used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Enables the attachment of cysteine-containing peptides to various biomolecules for research and diagnostic purposes.
Mécanisme D'action
Target of Action
Boc-Cys(tBu)-OH is primarily used as a protecting group in peptide synthesis . Its primary targets are the cysteine residues in peptides and proteins. The role of this compound is to protect the thiol group of cysteine during peptide synthesis, preventing unwanted side reactions .
Mode of Action
This compound interacts with its targets (cysteine residues) by forming a covalent bond with the thiol group of cysteine. This protects the cysteine residue from reacting with other groups during peptide synthesis . The Boc group protects the amino terminus, while the tBu group protects the thiol side chain of cysteine .
Biochemical Pathways
The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . It enables a vast array of peptide and protein chemistry, including the synthesis of peptides containing ester and thioester moieties .
Result of Action
The use of this compound in peptide synthesis results in the successful formation of peptides with the correct sequence and structure. By protecting the cysteine residues, it prevents unwanted side reactions and ensures the correct folding and disulfide bond formation in the synthesized peptides .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis. For example, the Alloc group is stable in TFA/DCM (24 h, 50 °C), but base-labile – piperidine treatment (30% in DMF, 3 h, 30 °C) of Boc-Cys(Alloc)–OH results in complete removal of the Alloc group . Therefore, the choice of solvents, temperature, and other reaction conditions can affect the efficacy and stability of this compound in peptide synthesis.
Analyse Biochimique
Biochemical Properties
Boc-Cys(tBu)-OH plays a significant role in peptide and protein synthesis . It interacts with a variety of enzymes and proteins, facilitating the synthesis of complex disulfide-rich peptides . The nature of these interactions is largely dependent on the specific enzymes and proteins involved, and the conditions under which the reactions take place .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by its role in peptide and protein synthesis . It can influence cell function by contributing to the formation of proteins that play key roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules during peptide and protein synthesis . It can bind to enzymes and other proteins, facilitating the formation of amide bonds . This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change depending on the stability of the compound and the conditions of the experiment . Information on the compound’s degradation and long-term effects on cellular function can be obtained from in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on the specific transporters or binding proteins it interacts with . This can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(tBu)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using the Boc group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The thiol group is then protected by reacting the intermediate product with tert-butyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Cys(tBu)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and tert-butyl protecting groups under acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., piperidine).
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal; piperidine for tert-butyl group removal.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products:
Deprotection: Cysteine or its derivatives.
Substitution: Alkylated cysteine derivatives.
Oxidation: Disulfides or sulfonic acids.
Comparaison Avec Des Composés Similaires
Boc-Cys(tBu)-OH is unique in its dual protection of both the amino and thiol groups of cysteine. Similar compounds include:
Fmoc-Cys(tBu)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and tert-butyl group for thiol protection.
Alloc-Cys(tBu)-OH: Uses the allyloxycarbonyl (Alloc) group for amino protection and tert-butyl group for thiol protection.
Boc-Cys(Trt)-OH: Uses the Boc group for amino protection and trityl (Trt) group for thiol protection.
Each of these compounds offers different advantages in terms of stability, ease of deprotection, and compatibility with various synthetic methods.
Propriétés
IUPAC Name |
(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGARKMDCQCLMCS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461358 | |
| Record name | Boc-Cys(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56976-06-8 | |
| Record name | Boc-Cys(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)













